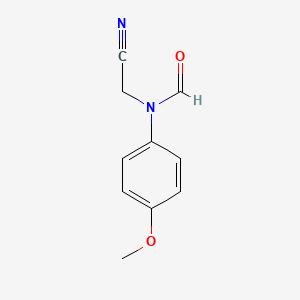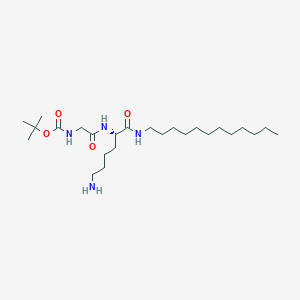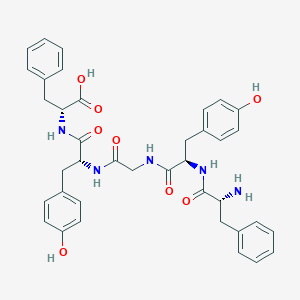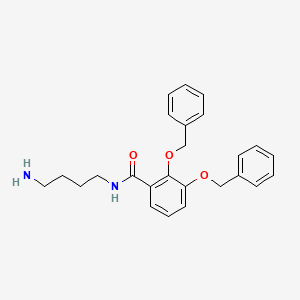
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- is a complex peptide composed of multiple amino acids. This compound is a part of the larger family of peptides, which are short chains of amino acids linked by peptide bonds. Peptides play crucial roles in various biological processes, including cell signaling, immune responses, and as building blocks of proteins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Amino acids are activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or hydroxyazabenzotriazole (HOAt).
Coupling: The activated amino acids are coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of peptides like L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis of peptides with high purity and yield. Additionally, recombinant DNA technology can be used to produce peptides in microbial systems, where genes encoding the peptide are inserted into bacteria or yeast, which then express the peptide.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Peptides can undergo oxidation, particularly at methionine and cysteine residues, leading to the formation of sulfoxides and disulfides.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Peptides can undergo substitution reactions, where specific amino acids are replaced with others to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or performic acid.
Reduction: DTT or TCEP.
Substitution: Site-directed mutagenesis or chemical modification.
Major Products Formed
Oxidation: Sulfoxides, disulfides.
Reduction: Free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- has diverse applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cell signaling pathways and protein-protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle and in the development of peptide-based vaccines.
Industry: Utilized in the production of peptide-based materials and as a component in cosmetic formulations.
Mecanismo De Acción
The mechanism of action of L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, triggering a cascade of biochemical events that lead to its biological effects. For example, it may activate signaling pathways involved in cell growth, differentiation, or immune responses.
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-alanine: A simple dipeptide composed of L-leucine and L-alanine.
L-alanyl-L-glutamine: A dipeptide with high water solubility and stability, used in clinical treatments.
L-Leucyl-L-phenylalanine: Another dipeptide with distinct properties and applications.
Uniqueness
L-Leucine, L-valyl-L-alanyl-L-leucyl-L-phenylalanyl-L-valyl-L-alanyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This peptide’s complexity allows for more intricate interactions with biological targets, making it a valuable tool in research and potential therapeutic applications.
Propiedades
Número CAS |
193887-40-0 |
|---|---|
Fórmula molecular |
C37H61N7O8 |
Peso molecular |
731.9 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C37H61N7O8/c1-19(2)16-26(41-31(45)23(9)39-35(49)29(38)21(5)6)33(47)42-27(18-25-14-12-11-13-15-25)34(48)44-30(22(7)8)36(50)40-24(10)32(46)43-28(37(51)52)17-20(3)4/h11-15,19-24,26-30H,16-18,38H2,1-10H3,(H,39,49)(H,40,50)(H,41,45)(H,42,47)(H,43,46)(H,44,48)(H,51,52)/t23-,24-,26-,27-,28-,29-,30-/m0/s1 |
Clave InChI |
KELUBMHVXQNKMI-JKXICQLPSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Acetamide,N-(cyclohexylmethyl)-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12578900.png)
![4-Methyl-N-[2-(piperazin-1-yl)ethyl]pentan-2-amine](/img/structure/B12578906.png)

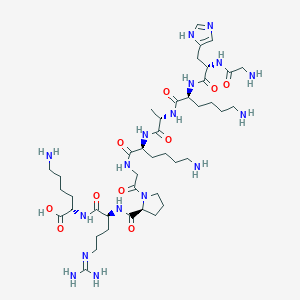
![3-Chloro-N-(4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)benzamide](/img/structure/B12578910.png)
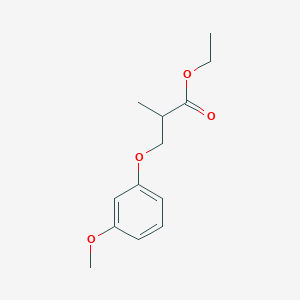
![Ethyl 2-{[2-(4-chlorophenyl)hydrazinylidene]acetyl}-3-oxopentanoate](/img/structure/B12578915.png)
![(2S,3R,4S,8S,9R,10R,11S,12S)-3,9-Bis{[tert-butyl(dimethyl)silyl]oxy}-2,4,6,8,10,12-hexamethylhexadeca-5,13,15-triene-1,11-diol](/img/structure/B12578918.png)
![5-[(4-Methylphenyl)methylidene]tetrahydro[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12578932.png)
